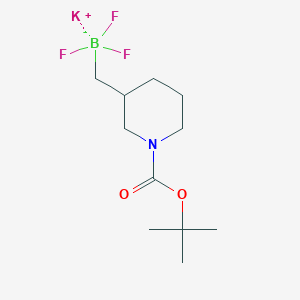
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide is a chemical compound with the molecular formula C11H20BF3NO2K. It is a boron-containing compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide typically involves the reaction of {1-[(tert-butoxy)carbonyl]piperidin-3-yl}methylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroboranuide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic acids and esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted boron compounds, depending on the nucleophile used.
Scientific Research Applications
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide involves the transfer of the trifluoroboranuide group to a palladium catalyst in the Suzuki-Miyaura coupling reaction. This process, known as transmetalation, results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)methyltrifluoroboranuide
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-ylidene}methyltrifluoroboranuide
Uniqueness
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its trifluoroboranuide group is particularly effective in Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H20BF3KNO2 |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-5-9(8-16)7-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChI Key |
ZIYQYOGWJJZXJT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



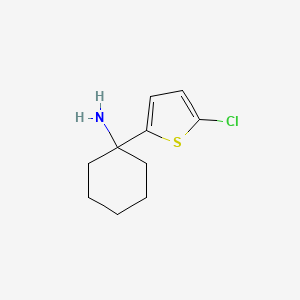
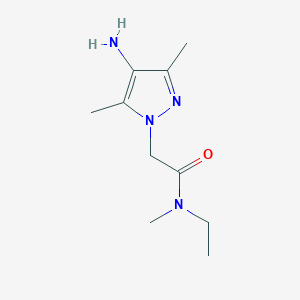
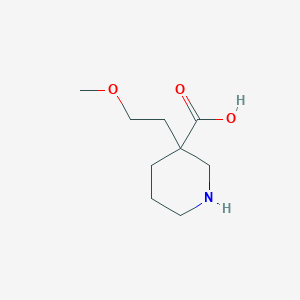
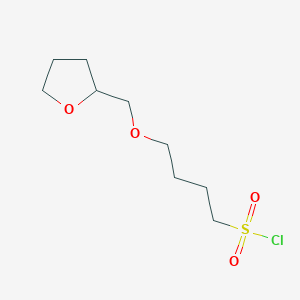

![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)


![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
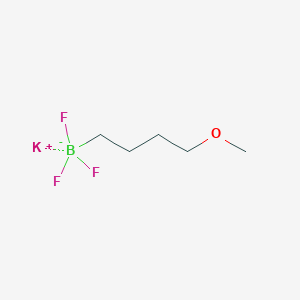
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
